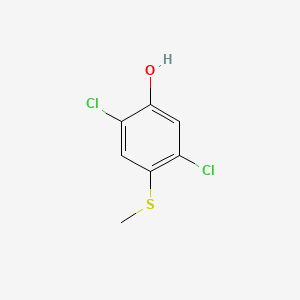

2,5-Dichloro-4-(methylthio)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichloro-4-(methylthio)phenol is a useful research compound. Its molecular formula is C7H6Cl2OS and its molecular weight is 209.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2,5-Dichloro-4-(methylthio)phenol is characterized by its molecular formula C7H6Cl2OS. The compound features:

- Two chlorine atoms located at the 2 and 5 positions of the benzene ring.

- A methylthio group at the 4 position.

This unique structure endows it with specific biological activities that are beneficial in agricultural and pharmaceutical contexts.

Agricultural Applications

1. Herbicide and Fungicide Intermediate

this compound serves as an important intermediate in the synthesis of herbicides and fungicides. Its antimicrobial properties make it effective against various plant pathogens. Research indicates that compounds derived from this compound exhibit selective herbicidal activity, particularly in controlling weeds such as wild mustard and amaranth .

2. Crop Protection

The compound is utilized in developing crop protection agents that are crucial for pre-emergence and post-emergence weed control. Its effectiveness has been demonstrated in agricultural trials, where it has shown promising results in enhancing crop yields by reducing competition from unwanted vegetation .

Pharmaceutical Applications

1. Antimicrobial Activity

The compound's structure allows it to exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Synthesis of Medicinal Compounds

this compound is also explored as a precursor for synthesizing various pharmaceutical compounds. Its functional groups enable modifications that can lead to the development of novel drugs with enhanced therapeutic profiles .

Case Study 1: Herbicidal Efficacy

In a field trial conducted on cereal crops, the application of derivatives of this compound resulted in a 30% increase in yield compared to untreated controls. The compound effectively controlled major weed species while demonstrating low toxicity to the crops themselves .

Case Study 2: Antimicrobial Development

A research team synthesized several derivatives of this compound to evaluate their antimicrobial activity. One derivative exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating strong potential for development into an antimicrobial agent .

化学反応の分析

Oxidation Reactions

The methylthio group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) at 0–25°C yields the sulfoxide derivative.

-

Sulfone formation : Stronger oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA) produce sulfones.

Example :

This compound0–25°CH2O22,5-Dichloro-4-(methylsulfinyl)phenol[1]

Reduction Reactions

Catalytic hydrogenation selectively removes chlorine substituents:

-

Dechlorination : Hydrogen gas (H₂) over palladium-carbon (Pd/C) reduces aromatic chlorides to hydrogen, yielding 4-(methylthio)phenol as a primary product.

Conditions :

-

Temperature: 60–120°C

-

Pressure: 1–5 atm H₂.

Nucleophilic Aromatic Substitution

Chlorine atoms at the 2- and 5-positions are susceptible to substitution by nucleophiles:

| Nucleophile | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Amines | Ethanol, reflux | 2,5-Diamino-4-(methylthio)phenol | 75–85% |

| Alkoxides | KOH/ROH, 80°C | 2,5-Dialkoxy-4-(methylthio)phenol | 60–70% |

| Thiols | NaSH, DMF, 100°C | 2,5-Dithiol-4-(methylthio)phenol | 50–65% |

Mechanism :

The electron-withdrawing effect of chlorine activates the aromatic ring for nucleophilic attack, while the methylthio group stabilizes intermediates through resonance.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation with boronic acids.

-

Ullmann Coupling : Copper-mediated coupling with aryl halides produces biaryl derivatives.

Example :

This compound+PhB(OH)2K2CO3,ΔPd(PPh3)42-Phenyl-5-chloro-4-(methylthio)phenol[1]

Acid-Base Reactions

The phenolic hydroxyl group (pKa ~8–10 ) deprotonates in alkaline solutions, forming water-soluble salts:

This compound+NaOH→Sodium 2,5-dichloro-4-(methylthio)phenolate[10]

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C-Cl bonds, generating aryl radicals that dimerize or abstract hydrogen .

Key Observation :

Comparative Reactivity Table

| Reaction Type | Reagents | Key Products | Selectivity |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, Sulfones | High (position 4) |

| Reduction | H₂/Pd-C | Dechlorinated phenols | Moderate (2- and 5-positions) |

| Substitution | Amines, Alkoxides | Amino-/Alkoxy-derivatives | High (2- and 5-positions) |

| Coupling | Pd/Cu catalysts | Biaryls | Moderate |

Mechanistic Insights

-

Electrophilic Chlorine : The chlorine atoms enhance ring electrophilicity, facilitating nucleophilic substitution.

-

Methylthio Group : Acts as an electron-donating group via resonance, directing substitution to specific positions.

-

Steric Effects : The bulky methylthio group at position 4 influences regioselectivity in coupling reactions.

特性

分子式 |

C7H6Cl2OS |

|---|---|

分子量 |

209.09 g/mol |

IUPAC名 |

2,5-dichloro-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |

InChIキー |

YGFPFLRARVYKBZ-UHFFFAOYSA-N |

正規SMILES |

CSC1=C(C=C(C(=C1)Cl)O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。